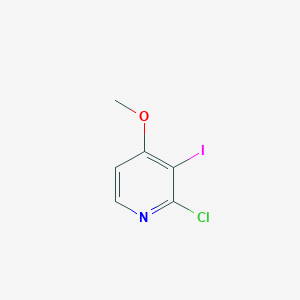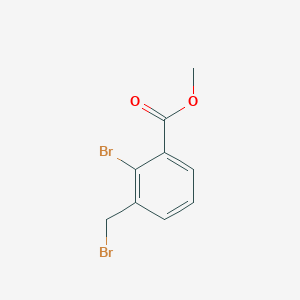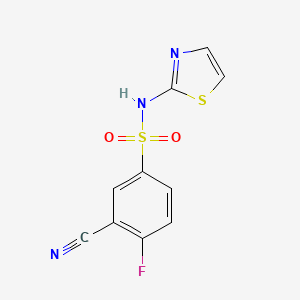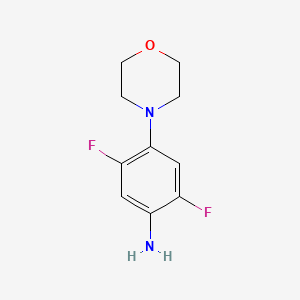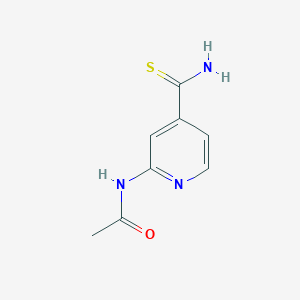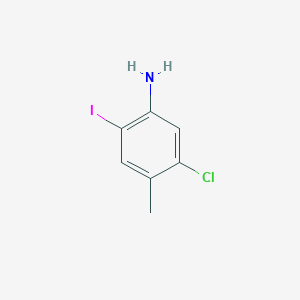
5-Chloro-2-iodo-4-methylaniline
概要
説明
5-Chloro-2-iodo-4-methylaniline (5-CI-4-MA) is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is a colorless, water-soluble, crystalline solid that is stable in air and has a melting point of 180°C. 5-CI-4-MA is widely used in the synthesis of a number of aromatic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as an intermediate in the synthesis of several heterocyclic compounds.
科学的研究の応用
Carcinogenic Potential and Biochemical Mechanisms
5-Chloro-2-iodo-4-methylaniline and its derivatives have been studied for their carcinogenic potential and biochemical mechanisms. Hill, Shih, and Struck (1979) conducted a biochemical investigation into 4-chloro-2-methylaniline, a similar compound, revealing its extensive binding to protein, DNA, and RNA in rat liver, and identifying metabolites such as 5-chloro-2-hydroxylaminotoluene (Hill, Shih, & Struck, 1979).
Antioxidant Activities
Research on antioxidants has led to the synthesis of novel compounds using derivatives of 5-chloro-2-iodo-4-methylaniline. Topçu et al. (2021) synthesized compounds using this derivative, demonstrating good antioxidant activities and lipid peroxidation compared to standard agents (Topçu, Ozen, Bal, & Taş, 2021).
Molecular and Spectroscopic Analysis
The molecule has been the subject of detailed molecular and spectroscopic analyses. Arjunan and Mohan (2008, 2009) focused on Fourier transform infrared and FT-Raman spectral analysis of chloro-methylaniline derivatives, providing comprehensive vibrational assignments and insights into molecular structure (Arjunan & Mohan, 2008), (Arjunan & Mohan, 2009).
Pharmaceutical Applications
Its derivatives are utilized in pharmaceutical applications, particularly in HIV treatment. Mayes et al. (2010) described the synthesis of a derivative as a key intermediate towards inhibitors of HIV non-nucleoside reverse transcriptase (Mayes, Chaudhuri, Hencken, Jeannot, Latham, Mathieu, McGarry, Stewart, Wang, & Moussa, 2010).
Other Applications
- Jones, Wilson, and Thomas (2014) explored its use in molecular complexes, observing vividly colored crystals when combined with dinitrobenzoic acids (Jones, Wilson, & Thomas, 2014).
- Przybojewska (1997) evaluated the DNA-damaging effect of related aniline derivatives (Przybojewska, 1997).
特性
IUPAC Name |
5-chloro-2-iodo-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQMSECCZZCDHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-iodo-4-methylaniline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

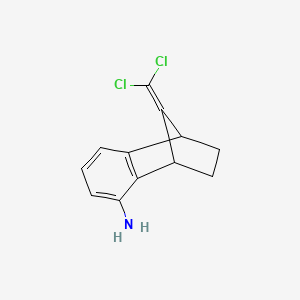
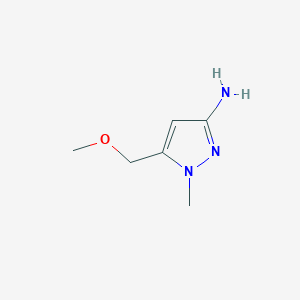
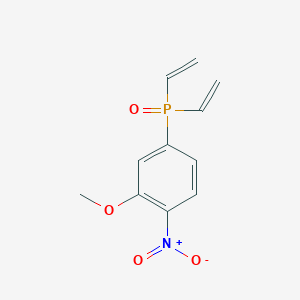
![5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1427060.png)
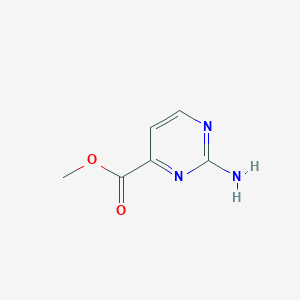
![(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate](/img/structure/B1427066.png)
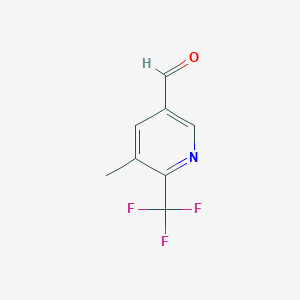
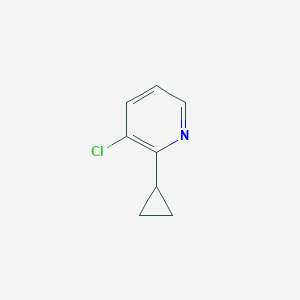
![2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1427070.png)
